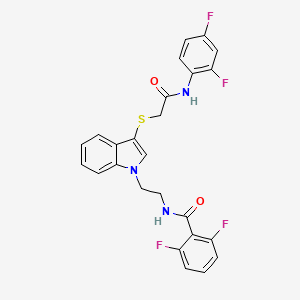

N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide

Description

Properties

IUPAC Name |

N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2,6-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F4N3O2S/c26-15-8-9-20(19(29)12-15)31-23(33)14-35-22-13-32(21-7-2-1-4-16(21)22)11-10-30-25(34)24-17(27)5-3-6-18(24)28/h1-9,12-13H,10-11,14H2,(H,30,34)(H,31,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAFYQFTHDJSQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Compound Overview

- Chemical Formula : C18H17F2N3O2S

- Molecular Weight : 373.41 g/mol

- CAS Number : Not explicitly listed but can be derived from its components.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups. The key steps often include:

- Formation of the Indole Structure : Utilizing indole derivatives and modifying them with electrophilic substitutions.

- Thioether Formation : Introducing a thioether linkage which is crucial for enhancing biological activity.

- Amide Bond Formation : Finalizing the structure through amide bond formation with difluorobenzoyl derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing indole and thiourea moieties. The compound has shown promising results against various cancer cell lines:

The mechanism of action appears to involve the inhibition of DNA synthesis and modulation of key signaling pathways associated with tumorigenesis.

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity, particularly against certain fungal strains:

These results suggest that the compound could serve as a lead in developing new antifungal agents.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Indole Moiety : Essential for anticancer activity; modifications can enhance potency.

- Thioether Linkage : Increases lipophilicity and cellular uptake.

- Difluorobenzamide Group : Contributes to binding affinity with biological targets.

Case Studies

-

In Vivo Studies : A study involving animal models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

- Treatment Group: Reduced tumor size by 41% after 4 weeks.

- Control Group: Minimal reduction (10%) observed.

- Clinical Relevance : The compound was tested against HIV variants in vitro, showing promising antiviral activity, particularly against NNRTI-resistant strains, suggesting broader therapeutic applications beyond oncology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., benzamide backbone, thioether linkages, or fluorinated substituents) and are analyzed for comparative insights:

Key Comparative Insights

Fluorination Patterns: The target compound’s 2,4-difluorophenyl and 2,6-difluorobenzamide groups contrast with flutolanil’s trifluoromethyl group. Fluorine atoms in the target likely improve lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., inabenfide) . Cyano-fluorophenyl derivatives (e.g., , compound 2) show enhanced electronic effects for receptor binding but lack the indole moiety critical for π-π stacking in the target compound .

Thioether vs.

Indole vs. Other Heterocycles :

- The 1H-indole group in the target compound may confer superior binding to aromatic enzyme pockets (e.g., kinase ATP sites) compared to pyridine (in inabenfide ) or triazine derivatives .

Biological Activity :

- Unlike flutolanil (fungicidal) or inabenfide (plant growth regulation), the target compound’s fluorine and indole motifs align more closely with therapeutic applications (e.g., antiviral or anticancer) observed in analogs .

Research Findings and Limitations

- Synthesis Challenges : The indole-thioether linkage in the target compound may require specialized coupling reagents (vs. simpler amide bonds in flutolanil ) .

- Lack of Direct Data: No explicit pharmacological data for the target compound exists in the provided evidence. Comparisons rely on structural extrapolation from analogs.

- Fluorine Impact: Fluorinated benzamides generally exhibit improved bioavailability but may face toxicity concerns absent in non-fluorinated derivatives .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including:

- Amide bond formation : Condensation of carboxylic acid derivatives with amines using coupling agents like DCC or HATU .

- Thioether linkage : Reaction of thiol-containing intermediates with halogenated acetamides under inert conditions (e.g., nitrogen atmosphere) .

- Indole functionalization : Alkylation of indole at the 3-position using ethyl bromoacetate or similar reagents . Critical parameters include temperature control (60–100°C), solvent polarity (DMF or THF), and reaction time (12–24 hours). Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are essential for structural confirmation?

Q. How do fluorine substituents influence the compound’s reactivity?

Fluorine atoms induce electron-withdrawing effects, which:

- Stabilize amide bonds against hydrolysis .

- Reduce nucleophilic aromatic substitution reactivity at the difluorophenyl rings .

- Enhance metabolic stability in biological assays .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR peak splitting) be resolved?

- Multi-technique validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .

- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA) .

- Isotopic labeling : Use deuterated solvents or ¹⁹F NMR to resolve fluorine-related ambiguities .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Systematically vary temperature, solvent, and catalyst ratios .

- Microwave-assisted synthesis : Reduce reaction time for indole alkylation or amidation steps .

- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. Which assays are suitable for evaluating its biological activity?

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™) .

- Cellular uptake studies : LC-MS quantification in cell lysates after incubation .

- Protein binding : Surface plasmon resonance (SPR) to measure affinity for target receptors .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to active sites (e.g., kinase domains) .

- MD simulations : GROMACS or AMBER for stability analysis of ligand-receptor complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical hydrogen bonds with fluorine or carbonyl groups .

Q. What methods assess its stability under physiological conditions?

- Forced degradation studies : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, followed by HPLC analysis .

- Plasma stability assays : Incubate with human plasma and quantify degradation via LC-MS/MS .

- Thermogravimetric analysis (TGA) : Determine thermal decomposition profiles .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent variation : Replace difluorophenyl with chlorophenyl or methoxyphenyl to modulate lipophilicity .

- Bioisosteric replacement : Swap thioether with sulfoxide or sulfone groups to alter electronic properties .

- Fragment-based screening : Test truncated analogs (e.g., indole-amide fragments) to identify pharmacophoric motifs .

Q. What strategies improve aqueous solubility for in vivo studies?

- Salt formation : React with hydrochloric acid or sodium bicarbonate to generate ionizable forms .

- Co-solvent systems : Use PEG-400 or cyclodextrin complexes in dosing formulations .

- Prodrug design : Introduce phosphate esters or glycosides for enhanced hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.